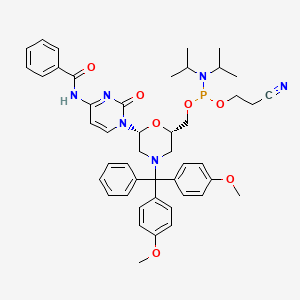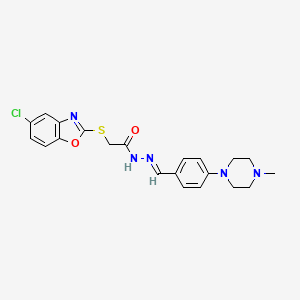
Antitumor agent-113
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antitumor agent-113 is a compound known for its cytotoxic effects on A549 cells, with an IC50 value of 46.60 μM. It induces apoptosis, making it a promising candidate for research in non-small cell lung cancer . This compound is part of a broader class of antitumor agents that target cancer cells, aiming to inhibit their growth and proliferation.
Vorbereitungsmethoden
The synthesis of antitumor agent-113 involves several steps, including the introduction of specific functional groups that enhance its cytotoxic properties. The exact synthetic routes and reaction conditions are proprietary and not widely published. industrial production methods typically involve multi-step organic synthesis, purification, and characterization processes to ensure the compound’s efficacy and safety .
Analyse Chemischer Reaktionen
Antitumor agent-113 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions are derivatives of this compound with varying degrees of cytotoxicity and specificity .
Wissenschaftliche Forschungsanwendungen
Antitumor agent-113 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and reactivity of antitumor agents.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Explored as a potential therapeutic agent for non-small cell lung cancer and other types of cancer.
Industry: Utilized in the development of new anticancer drugs and formulations
Wirkmechanismus
The mechanism of action of antitumor agent-113 involves the induction of apoptosis in cancer cells. This process is mediated through the activation of specific molecular pathways, including the inhibition of Akt, a protein kinase involved in cell survival and proliferation. By inhibiting Akt, this compound triggers a cascade of events leading to programmed cell death, thereby reducing the viability of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Antitumor agent-113 is unique in its specific targeting of Akt and its potent cytotoxic effects on A549 cells. Similar compounds include:
Doxorubicin: A widely used chemotherapeutic agent that intercalates DNA and inhibits topoisomerase II.
Paclitaxel: A compound that stabilizes microtubules and prevents their disassembly, leading to cell cycle arrest.
Cisplatin: A platinum-based drug that forms DNA crosslinks, inhibiting DNA replication and transcription.
Each of these compounds has distinct mechanisms of action and therapeutic applications, but this compound stands out for its specific inhibition of Akt and its potential use in non-small cell lung cancer research .
Eigenschaften
Molekularformel |
C21H22ClN5O2S |
|---|---|
Molekulargewicht |
444.0 g/mol |
IUPAC-Name |
2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-N-[(E)-[4-(4-methylpiperazin-1-yl)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C21H22ClN5O2S/c1-26-8-10-27(11-9-26)17-5-2-15(3-6-17)13-23-25-20(28)14-30-21-24-18-12-16(22)4-7-19(18)29-21/h2-7,12-13H,8-11,14H2,1H3,(H,25,28)/b23-13+ |
InChI-Schlüssel |
QFDQSIQSIJCJBJ-YDZHTSKRSA-N |
Isomerische SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)/C=N/NC(=O)CSC3=NC4=C(O3)C=CC(=C4)Cl |
Kanonische SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C=NNC(=O)CSC3=NC4=C(O3)C=CC(=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


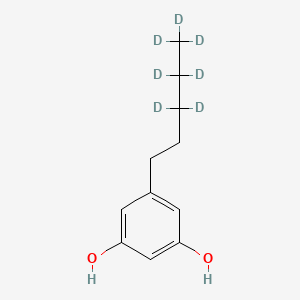
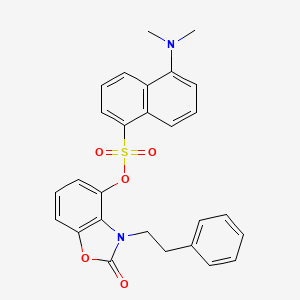

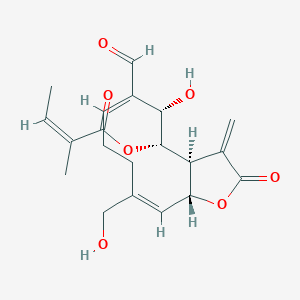
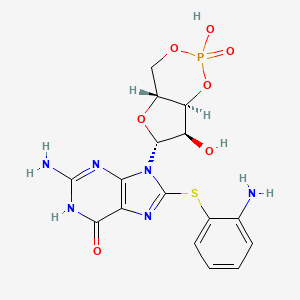
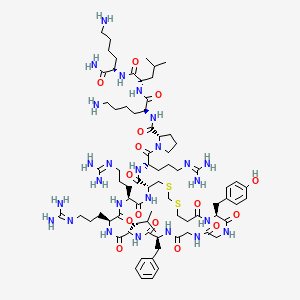
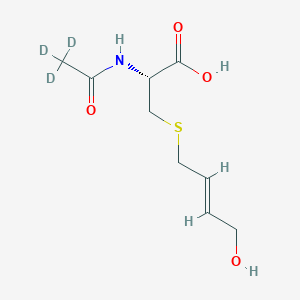
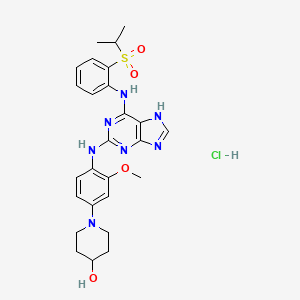
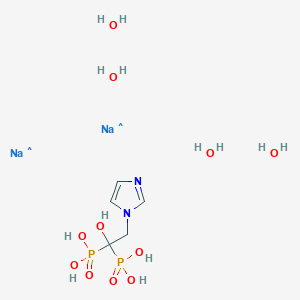

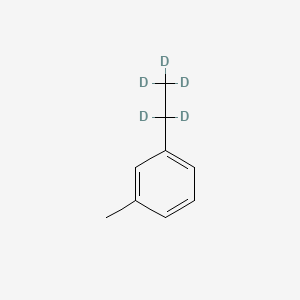
![N-[9-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12396538.png)

